molecular formula C10H12F3NO B7808595 N-(Propan-2-yl)-2-(trifluoromethoxy)aniline

N-(Propan-2-yl)-2-(trifluoromethoxy)aniline

Cat. No.: B7808595
M. Wt: 219.20 g/mol
InChI Key: OGENVDUIHCVZJF-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)-2-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.20 g/mol . This aniline derivative is characterized by a propan-2-yl (isopropyl) group attached to the nitrogen atom and a trifluoromethoxy group located at the ortho position of the benzene ring . Compounds within this class of substituted anilines are frequently employed as key synthetic intermediates in the development of more complex molecules . As a building block in organic synthesis, it serves researchers in the fields of medicinal chemistry and agrochemical development. The presence of both the isopropylamino and trifluoromethoxy functional groups makes it a valuable precursor for constructing compounds with potential biological activity. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet (SDS) and adhere to all laboratory safety protocols before use. Proper storage conditions, which may require cold-chain transportation, are recommended to maintain the integrity of the product .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-yl-2-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-7(2)14-8-5-3-4-6-9(8)15-10(11,12)13/h3-7,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGENVDUIHCVZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Propan 2 Yl 2 Trifluoromethoxy Aniline and Its Analogues

Direct Synthesis Routes to N-(Propan-2-yl)-2-(trifluoromethoxy)aniline

The direct synthesis of this compound is a complex process that involves the strategic assembly of its core components: the aniline (B41778) framework, the trifluoromethoxy group, and the N-propan-2-yl substituent. The synthesis is not a single reaction but a sequence of carefully planned steps.

Precursor Synthesis and Functionalization Strategies

The journey to the target molecule begins with the synthesis of appropriately functionalized precursors. A common strategy involves starting with a substituted benzene (B151609) ring that can be elaborated into the final product. For instance, a synthetic route could commence with 1,2-dichloro-4-trifluoromethoxybenzene. google.com This precursor already contains the trifluoromethoxy group, and the chlorine atoms can be used to direct further substitutions or be removed at a later stage.

Another approach is to begin with a simpler aniline derivative and introduce the trifluoromethoxy group. The synthesis of ortho-trifluoromethoxylated aniline derivatives is a notable challenge in organic chemistry. nih.govresearchgate.net A user-friendly protocol has been developed starting from a substituted N-aryl-N-hydroxyacetamide, which undergoes O-trifluoromethylation followed by an intramolecular migration of the OCF3 group to the ortho position of the aromatic ring. nih.govresearchgate.netjove.com This method provides a reliable way to access the key 2-(trifluoromethoxy)aniline (B52511) core.

Functionalization can also be achieved through metalation. Trifluoromethoxy-substituted anilines can undergo deprotonation using strong bases like tert-butyllithium, allowing for the introduction of various electrophiles at specific positions on the aromatic ring. nih.gov The site of metalation can be controlled by the choice of protecting group on the nitrogen atom. nih.gov

Amination Reactions for the Aniline Core

The formation of the aniline core is a critical step. When starting with a nitro-substituted aromatic compound, the most common method to introduce the amino group is through the reduction of the nitro group. This can be achieved using various reducing agents, such as molecular hydrogen (H2) in the presence of a catalyst like Raney nickel or palladium on carbon. google.com For example, 2-trifluoromethyl-4-chloronitrobenzene can be catalytically reduced to form 2-trifluoromethylaniline. google.com

Alternatively, amination can be accomplished through copper-catalyzed reactions. A suitably halogenated precursor, such as an iodinated benzene derivative, can be coupled with an ammonia (B1221849) source in the presence of a copper catalyst to form the aniline. researchgate.net Reductive amination is another powerful tool, allowing for the formation of C-N bonds, although it is more commonly used for N-alkylation. rsc.org

Introduction of the Trifluoromethoxy Group

The incorporation of the trifluoromethoxy (OCF3) group into aromatic systems is a significant synthetic hurdle, primarily due to the instability of the trifluoromethoxide anion. nih.govmdpi.com This group is highly valued in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity. mdpi.com

Modern synthetic methods have been developed to overcome these challenges. A prominent strategy for synthesizing ortho-trifluoromethoxylated anilines involves a two-step sequence:

O-trifluoromethylation : An N-aryl-N-hydroxylamine derivative is treated with an electrophilic trifluoromethylating reagent, such as Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). nih.gov

Intramolecular OCF3 Migration : The resulting intermediate undergoes a thermally induced rearrangement where the OCF3 group migrates from the nitrogen atom to the ortho position of the aromatic ring. nih.govresearchgate.net

This protocol is advantageous due to its use of bench-stable reagents, operational simplicity, and broad functional-group tolerance. researchgate.net Other methods for introducing trifluoromethyl groups exist, such as using trifluoromethanesulfonyl chloride with a photoredox catalyst, but the direct ortho-trifluoromethoxylation of anilines often relies on the migration strategy. wikipedia.org

Incorporation of the N-Propan-2-yl Moiety

The final structural element, the N-propan-2-yl (isopropyl) group, is typically introduced via N-alkylation of the 2-(trifluoromethoxy)aniline precursor. This reaction involves forming a bond between the nitrogen atom of the aniline and the isopropyl group.

Several methods are available for this transformation:

Reductive Amination : The aniline is reacted with acetone (B3395972) in a hydrogen atmosphere in the presence of a catalyst, such as platinum. This method directly forms the N-isopropylaniline. google.com

Alkylation with Isopropyl Halides : Using an alkylating agent like isopropyl chloride or isopropyl bromide in the presence of a base is a traditional approach. google.com The choice of solvent can be crucial, with ionic liquids being used to minimize over-alkylation.

"Borrowing Hydrogen" Methodology : This modern and atom-efficient strategy uses an isopropyl alcohol as the alkylating agent. A transition metal catalyst, often based on ruthenium or iridium, temporarily "borrows" hydrogen from the alcohol to form a ketone (acetone) in situ. researchgate.netrsc.org The aniline reacts with the acetone to form an imine, which is then reduced by the "borrowed" hydrogen to yield the N-isopropyl product. researchgate.netrsc.org

The selection of the method depends on factors like substrate compatibility, desired selectivity for mono-alkylation, and environmental considerations.

Optimization of Reaction Conditions

Optimizing reaction conditions is paramount to achieving high yields and purity. Key parameters include temperature, stoichiometry, solvent, and catalyst choice.

Reaction StepParameterOptimized Conditions
N-Alkylation (Borrowing Hydrogen) Catalyst Ruthenium or Iridium complexes are highly efficient. researchgate.netrsc.org Nickel pincer catalysts have also been reported. researchgate.net
Base A sub-stoichiometric amount of a base like potassium tert-butoxide is often used. rsc.org
Solvent Toluene or dimethyl sulfoxide (B87167) (DMSO) are common solvents. researchgate.netresearchgate.net
Temperature Reactions are often conducted at elevated temperatures (e.g., 110 °C), though milder conditions are being developed. rsc.orgresearchgate.net
OCF3 Migration Temperature The thermal migration step is typically carried out at high temperatures, such as 120 °C in nitromethane (B149229). nih.gov
Catalyst (O-trifluoromethylation) A catalytic amount of cesium carbonate (Cs2CO3) is used in the initial step with Togni reagent II. nih.gov
Solvent Chloroform is used for the O-trifluoromethylation, while nitromethane is used for the migration. nih.gov
Amination (Nitro Reduction) Catalyst Palladium on carbon (Pd/C) or Raney nickel are effective catalysts. google.com
Reaction Medium Polar solvents like methanol (B129727) or water are typically used. google.com
Temperature The reaction can often be performed at room temperature. google.com

Derivatization Strategies for this compound

Derivatization of the final molecule allows for the synthesis of analogues, which is crucial for structure-activity relationship studies in drug discovery. The structure of this compound offers several sites for modification.

A key strategy for derivatizing the aromatic ring is through ortho-metalation . The trifluoromethoxy group and the N-isopropylamino group can direct deprotonation to specific positions on the aniline ring when a strong base is used. The resulting organometallic intermediate can then be reacted with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents. nih.gov The regioselectivity of this metalation can be finely tuned by adjusting the reaction conditions and any protecting groups used. nih.gov

Other potential derivatization reactions include:

Electrophilic Aromatic Substitution : Reactions such as halogenation, nitration, or Friedel-Crafts reactions could be performed on the aromatic ring, although the strong electron-withdrawing nature of the trifluoromethoxy group and the activating nature of the amino group will influence the position of substitution.

Modification of the Amine : The secondary amine (N-H) can be further functionalized. For example, it can be acylated to form amides or undergo further alkylation under specific conditions.

These derivatization strategies enable the creation of a library of related compounds, allowing for a systematic exploration of their chemical and biological properties.

Modifications of the Aniline Nitrogen Atom

A primary method for synthesizing this compound is through the N-alkylation of 2-(trifluoromethoxy)aniline. A common and efficient way to achieve this is through reductive amination. wikipedia.orgmasterorganicchemistry.com This reaction typically involves treating 2-(trifluoromethoxy)aniline with acetone in the presence of a reducing agent. thieme-connect.combris.ac.uk

The process begins with the reaction between the primary amine of the aniline and the carbonyl group of acetone to form an intermediate imine. wikipedia.org This imine is then reduced to the corresponding secondary amine, yielding this compound. Various reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing imines in the presence of carbonyl compounds. masterorganicchemistry.com

Below is a table summarizing common reducing agents used in the reductive amination for the synthesis of N-alkylated anilines:

Substitutions on the Aromatic Ring System

Modifications to the aromatic ring of aniline derivatives are typically achieved through nucleophilic aromatic substitution (SNAr) reactions. rsc.orgrsc.org For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. nih.gov

In the context of synthesizing analogues of this compound, a precursor with a good leaving group, such as a halide, on the aromatic ring would be required. The trifluoromethoxy group itself is strongly electron-withdrawing, which can facilitate these reactions depending on its position relative to the leaving group. The incoming nucleophile, which could be an amine or other functional group, displaces the leaving group to form the substituted product. The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. youtube.comyoutube.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. youtube.com

The following table outlines the general requirements for a successful nucleophilic aromatic substitution reaction:

Fluoroalkylation Reactions and Related Transformations

The introduction of the trifluoromethoxy (OCF3) group onto an aromatic ring is a key step in the synthesis of 2-(trifluoromethoxy)aniline, the precursor to the target compound. nbinno.com Various methods exist for trifluoromethoxylation.

One approach involves the O-trifluoromethylation of N-aryl-N-hydroxyacetamides followed by a thermally induced intramolecular migration of the OCF3 group. jove.comnih.gov This two-step sequence can provide ortho-trifluoromethoxylated aniline derivatives. jove.comnih.gov Another strategy is the deaminative trifluoromethoxylation of aromatic amines. This can be achieved using a pyrylium (B1242799) tetrafluoroborate (B81430) reagent in a mechanochemical one-pot procedure. acs.orgnih.gov

Direct trifluoromethoxylation of aromatic compounds can also be accomplished using electrophilic trifluoromethoxylating reagents such as hypervalent iodine compounds (e.g., Togni's reagent). nih.govmdpi.com Additionally, visible-light photoredox catalysis has emerged as a powerful tool for fluoroalkylation reactions, offering mild reaction conditions. conicet.gov.arconicet.gov.armdpi.comnih.gov These methods often utilize photocatalysts like iridium or ruthenium complexes, or organic dyes, to generate fluoroalkyl radicals from sources such as fluoroalkyl halides or Togni's reagents. conicet.gov.arconicet.gov.arnih.govresearchgate.net

The following table summarizes some common reagents used for trifluoromethoxylation:

Stereoselective Synthesis Approaches for Chiral Analogues

While this compound itself is not chiral, the synthesis of chiral analogues, where the alkyl group on the nitrogen or substituents on the aromatic ring create a stereocenter, requires stereoselective methods. For N-alkylanilines with stereocenters at the α-position to the nitrogen, intramolecular coupling reactions can proceed with high enantiopurity. libretexts.org

For intermolecular couplings, palladium catalysts with chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are often employed to achieve high enantioselectivity. libretexts.org The choice of ligand is crucial in controlling the stereochemical outcome of the reaction.

Advanced Synthetic Techniques and Catalysis in Aniline Chemistry

Modern synthetic chemistry offers advanced techniques that are highly applicable to the synthesis of complex aniline derivatives.

Transition Metal-Catalyzed Coupling Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orguit.no This reaction is widely used for the synthesis of aryl amines from aryl halides or triflates and amines. wikipedia.orgnih.gov The versatility of this method allows for the coupling of a wide range of amines with various aryl partners, making it suitable for the synthesis of this compound and its analogues. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the aryl amine and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org The choice of ligand for the palladium catalyst is critical for the reaction's success and can influence the reaction scope and efficiency. libretexts.orgnih.gov

The following table lists key components of a typical Buchwald-Hartwig amination reaction:

Photocatalysis in Fluorinated Amine Synthesis

Visible-light photocatalysis has become a prominent method for the synthesis of fluorinated organic compounds due to its mild reaction conditions and high functional group tolerance. mdpi.comresearchgate.net This technique is particularly useful for fluoroalkylation reactions of anilines. conicet.gov.arnih.gov

In a typical photocatalytic cycle for trifluoromethylation, a photocatalyst (e.g., [Ir(ppy)3] or an organic dye like Eosin Y) is excited by visible light. conicet.gov.arrsc.orgacs.org The excited photocatalyst can then engage in a single-electron transfer with a trifluoromethyl source (e.g., Togni's reagent or CF3I) to generate a trifluoromethyl radical. conicet.gov.arresearchgate.net This highly electrophilic radical then adds to the electron-rich aniline ring. conicet.gov.arnih.gov Subsequent oxidation and deprotonation steps lead to the formation of the trifluoromethylated aniline. conicet.gov.ar This method allows for the direct C-H functionalization of anilines, providing a straightforward route to fluorinated analogues. acs.orgnih.gov

Microwave-Assisted Synthesis of Aniline Derivatives

Microwave-assisted organic synthesis has emerged as a pivotal technology, significantly accelerating chemical reactions and often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation in the synthesis of aniline derivatives, particularly through N-alkylation, has demonstrated considerable advantages, including drastically reduced reaction times, enhanced reaction rates, and the promotion of solvent-free or environmentally benign solvent systems. tandfonline.comacs.org

Research into the N-alkylation of anilines and their derivatives has explored various methodologies under microwave irradiation, utilizing different alkylating agents, catalysts, and reaction media. These methods provide efficient pathways to compounds analogous to this compound.

N-Alkylation with Alcohols

A novel and efficient protocol for the selective mono-N-alkylation of aromatic amines using alcohols has been developed, employing a Samarium(II) iodide (SmI₂) catalyst under microwave conditions. acs.org This method is advantageous as it generates water as the sole byproduct. In a model reaction, aniline was successfully alkylated with benzyl (B1604629) alcohol. The reaction, when performed under conventional heating, showed slow conversion rates (65% after 36 hours). acs.org In stark contrast, when the reaction was conducted under microwave irradiation, it achieved complete conversion and an 81% yield of the desired N-benzylaniline in just one hour. acs.org

The optimized conditions involve reacting the aniline with an alcohol in the presence of a base (KOt-Bu) and a catalytic amount of SmI₂ in a solvent like toluene. The significant rate enhancement is a hallmark of microwave-assisted synthesis. acs.org

Table 1. Optimization of SmI₂-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol acs.org
EntryHeating MethodTemperature (°C)TimeConversion (%)Yield (%)
1Oil Bath14024 h38-
2Oil Bath14036 h65-
3Microwave1401 h10081

N-Alkylation with Alkyl Halides

The N-alkylation of anilines using alkyl halides is a fundamental transformation that benefits significantly from microwave irradiation. Studies have shown that this reaction can be carried out efficiently in aqueous media, presenting a greener alternative to traditional organic solvents. acs.org The use of water as a solvent, combined with microwave heating, can accelerate the double N-alkylation of aniline derivatives with alkyl dihalides to furnish N-aryl azacycloalkanes in good to excellent yields within 20 minutes. acs.org This method tolerates a variety of functional groups and utilizes a mild base such as potassium carbonate. acs.org

Furthermore, solvent-free, solid-state N-alkylation has been achieved by adsorbing the reactants onto an inorganic support like alumina-supported potassium carbonate. tandfonline.com This technique allows for the rapid mono-alkylation of anilines with alkyl or benzyl halides. The advantages of this dry media approach include enhanced reaction rates, higher yields of pure products, and a reduction in side products, such as the quaternary ammonium (B1175870) salts that can form in solution-phase reactions. tandfonline.com

Aza-Michael Addition

Microwave irradiation has also been effectively used to overcome challenges in the monoalkylation of anilines via the aza-Michael addition. bohrium.com Anilines are typically poor nucleophiles compared to their monoalkylated products, which often leads to the formation of bis-alkylated byproducts. However, the use of microwave energy promotes the smooth aza-Michael addition of anilines to Michael acceptors like chalcones, yielding predominantly the monoalkylated adduct. bohrium.com This highly efficient and rapid method provides a valuable route for preparing monoalkylated anilines. bohrium.com

Table 2. Overview of Microwave-Assisted Methodologies for N-Alkylation of Anilines
MethodologyAlkylating AgentKey ConditionsAdvantagesReference
Catalytic N-AlkylationAlcoholsSmI₂ catalyst, KOt-Bu base, Toluene, 140 °C, 1 hHigh selectivity for mono-alkylation, fast conversion, water is the only byproduct. acs.org
Aqueous N-AlkylationAlkyl DihalidesWater, K₂CO₃ base, <20 minEnvironmentally friendly solvent, rapid reaction, good to excellent yields. acs.org
Solvent-Free N-AlkylationAlkyl HalidesK₂CO₃ on Alumina support, solvent-freeEnhanced rates, high purity, simple work-up, avoids quaternary salt formation. tandfonline.com
Aza-Michael AdditionChalconesMicrowave irradiationEfficient mono-alkylation, overcomes issues of poor aniline nucleophilicity. bohrium.com

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For N-(Propan-2-yl)-2-(trifluoromethoxy)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete picture of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the N-H proton, and the protons of the isopropyl group. The aromatic region would likely display a complex multiplet pattern due to the four adjacent protons on the substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing trifluoromethoxy group.

The isopropyl group should give rise to two signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, a characteristic pattern resulting from spin-spin coupling. The N-H proton would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H6.8 - 7.3m-4H
N-H~4.5br s-1H
CH(CH₃)₂~3.7sept~6.81H
CH(CH₃)₂~1.2d~6.86H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The aromatic region would show six signals, with their chemical shifts influenced by the substituents. The carbon attached to the trifluoromethoxy group (C-OCF₃) would be significantly affected, as would the carbon bonded to the nitrogen (C-N). The trifluoromethoxy group itself would appear as a quartet due to coupling with the three fluorine atoms. The isopropyl group would exhibit two signals: one for the methine carbon and one for the two equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Coupling Constant (JC-F, Hz)
Ar-C (quaternary and CH)110 - 150--
CF₃~121q~257
CH(CH₃)₂~45--
CH(CH₃)₂~23--

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) and Elucidation of Fluorine Environments

¹⁹F NMR is a powerful tool for studying fluorine-containing compounds due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. This signal would likely be a singlet, as there are no other fluorine atoms in the molecule to cause splitting. The chemical shift of this signal is characteristic of the trifluoromethoxy group and provides direct evidence for its presence. The typical chemical shift range for trifluoromethoxy groups on an aromatic ring is around -56 to -60 ppm. wikipedia.org

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-OCF₃~ -58s

Two-Dimensional NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, a cross-peak between the isopropyl methine proton and the methyl protons would confirm their connectivity. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign which protons are bonded to which carbons in both the aromatic and aliphatic regions of the molecule. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations from the N-H proton to nearby aromatic carbons could be observed. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can provide valuable information about the molecule's conformation, such as the spatial relationship between the isopropyl group and the aromatic ring. wikipedia.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Common fragmentation patterns for N-alkylanilines include the loss of an alkyl radical from the nitrogen atom. Therefore, a significant fragment ion corresponding to the loss of a propyl group might be observed. The presence of the trifluoromethoxy group would also influence the fragmentation, potentially leading to ions containing this moiety.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of the molecule. This technique can confirm the molecular formula of this compound, C₁₀H₁₂F₃NO, by matching the experimentally measured exact mass to the calculated theoretical mass with a high degree of accuracy.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z (Nominal Mass)Predicted m/z (Exact Mass - HRMS)
[M]⁺219219.0871
[M-CH₃]⁺204204.0636
[M-C₃H₇]⁺176176.0323

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, C-H bonds, C-N bond, C-O bond, C-F bonds, and the aromatic ring.

A notable feature would be the N-H stretching vibration, typically appearing in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic isopropyl group would be observed around 3000-3100 cm⁻¹ and 2850-2970 cm⁻¹, respectively. The C-N stretching of the aromatic amine would likely appear in the 1250-1335 cm⁻¹ region. Strong absorptions corresponding to the C-F stretching of the trifluoromethoxy group are expected in the 1000-1300 cm⁻¹ range. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

Table 5: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2970Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-N Stretch (Aromatic)1250 - 1335Strong
C-O-C Stretch1000 - 1300Strong
C-F Stretch1000 - 1200Very Strong

X-ray Crystallography for Precise Molecular Structure Elucidation

As of the latest searches, no specific crystallographic data, such as crystal system, space group, unit cell dimensions, or refined atomic coordinates for this compound, has been deposited in crystallographic databases or published in scientific journals. This technique is essential for unambiguously determining the three-dimensional arrangement of atoms and molecules in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. The absence of such a study indicates that a single-crystal X-ray diffraction analysis for this compound has likely not been performed or its results have not been made publicly available.

Table 1: X-ray Crystallography Data for this compound

Parameter Value
Crystal System Data Not Available
Space Group Data Not Available
Unit Cell Dimensions Data Not Available
Bond Lengths Data Not Available
Bond Angles Data Not Available

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared against the theoretically calculated percentages based on the compound's molecular formula (C₁₀H₁₂F₃NO) to confirm its elemental composition and purity. Publicly accessible analytical data providing the experimentally determined elemental composition for this compound is currently unavailable.

Table 2: Elemental Analysis Data for this compound

Element Theoretical % Experimental %
Carbon (C) 54.79 Data Not Available
Hydrogen (H) 5.52 Data Not Available
Fluorine (F) 25.99 Data Not Available
Nitrogen (N) 6.39 Data Not Available

Based on a comprehensive search of publicly available scientific literature and chemical databases, detailed computational and theoretical investigations specifically for the compound This compound (CAS No. 1019607-65-8) have not been published.

As a result, it is not possible to provide scientifically accurate data, research findings, or interactive data tables for the requested sections and subsections, including:

Density Functional Theory (DFT) Calculations: Specific data on geometry optimization, conformational analysis, electronic structure, Frontier Molecular Orbitals (HOMO-LUMO), charge distribution, and Molecular Electrostatic Potential (MEP) maps are not available.

Molecular Dynamics (MD) Simulations: There are no published studies detailing MD simulations to explore the conformational landscape of this specific molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling: No QSPR models that include or focus on this compound were found.

Prediction of Spectroscopic Parameters: While routine spectroscopic data might be held by chemical suppliers, detailed theoretical predictions and their correlation with experimental data are not present in the researched literature.

While computational studies exist for other aniline (B41778) derivatives, such as various trifluoromethylanilines, these findings are specific to those molecular structures and cannot be extrapolated to this compound.

Therefore, generating a thorough and scientifically accurate article that strictly adheres to the provided outline is not feasible without the foundational research data.

Reaction Mechanisms and Kinetic Studies

Mechanistic Insights into Amination Reactions and Pathways

The formation of N-(Propan-2-yl)-2-(trifluoromethoxy)aniline via Buchwald-Hartwig amination follows a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. youtube.com The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition : The catalytic cycle begins with the reaction of a low-coordinate, electron-rich Pd(0) complex with an aryl halide (e.g., 1-halo-2-(trifluoromethoxy)benzene). The palladium atom inserts itself into the carbon-halogen bond, forming a new Pd(II) intermediate known as the oxidative addition complex. youtube.comnih.gov

Amine Coordination and Deprotonation : The amine, in this case, propan-2-amine, coordinates to the Pd(II) complex, typically displacing the halide ligand. youtube.com A base present in the reaction mixture then deprotonates the coordinated amine to form a palladium amido complex. nih.gov

Reductive Elimination : This is the final and bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the product, this compound. youtube.comnih.gov This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, although this is less common with amido complexes compared to alkoxo or alkyl complexes. wikipedia.org

Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle
StepDescriptionPalladium Oxidation State ChangeKey Intermediate
Oxidative AdditionThe Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.Pd(0) → Pd(II)(Ligand)Pd(Ar)(X)
Amine Binding & DeprotonationThe amine (R₂NH) binds to the Pd(II) complex, and a base removes a proton to form an amido complex.No Change(Ligand)Pd(Ar)(NR₂)
Reductive EliminationThe C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.Pd(II) → Pd(0)(Ligand)Pd(0)

Role of the Trifluoromethoxy Group in Directing Reactivity and Selectivity

The trifluoromethoxy (-OCF₃) group, positioned ortho to the reacting center, exerts significant electronic and steric influence on the reaction. The -OCF₃ group is strongly electron-withdrawing and highly lipophilic, properties that modulate the reactivity of the aromatic ring and intermediates in the catalytic cycle. mdpi.comresearchgate.net

Electronic Effects : As a potent electron-withdrawing group, the -OCF₃ substituent deactivates the aromatic ring to which it is attached. mdpi.com In the context of an aryl halide substrate (e.g., 2-bromo-1-(trifluoromethoxy)benzene), this electronic pull can make the oxidative addition step more favorable. Conversely, the strong electron-withdrawing nature of the fluoroalkyl group on the nitrogen of the amine product can slow the rate of the final reductive elimination step. nih.gov

Steric Effects : The ortho-positioning of the -OCF₃ group introduces steric hindrance around the reaction site. This can influence the rate of oxidative addition and may require the use of sterically demanding phosphine (B1218219) ligands on the palladium catalyst to promote efficient coupling. researchgate.net Bulky ligands help to create a coordinatively unsaturated metal center that is crucial for the reaction to proceed. wikipedia.org

Properties of the Trifluoromethoxy (-OCF₃) Group
PropertyDescriptionImpact on Reactivity
Electronic EffectStrongly electron-withdrawing. mdpi.comFacilitates oxidative addition but can retard reductive elimination. nih.gov
LipophilicityIncreases lipophilicity, which can improve solubility in organic solvents. mdpi.comresearchgate.netCan affect reaction kinetics and product isolation.
Metabolic StabilityThe C-F bonds are very strong, making the group highly stable to metabolic degradation. mdpi.comPrimarily relevant to the properties of the final product, not the reaction mechanism itself.
Steric HindranceThe ortho-position creates steric bulk around the C-N bond being formed.May necessitate specific bulky ligands to achieve high catalytic turnover. researchgate.net

Identification and Characterization of Reaction Intermediates and Transition States

The mechanism of the Buchwald-Hartwig amination has been elucidated through the study of its key intermediates. nih.gov For the synthesis of this compound, the primary intermediates within the catalytic cycle are palladium complexes. The resting state of the catalyst, or the most stable species in the cycle, can be a Pd(0) complex or, in some cases, a Pd(II) complex like the oxidative addition product. nih.govuwindsor.ca

Pd(0)L₂ Precatalyst : The active catalyst is often a monoligated Pd(0)L species, which is formed from a precatalyst like Pd₂(dba)₃ and a phosphine ligand, or from a well-defined Pd(0) complex. nih.gov

Oxidative Addition Complex [(L)Pd(II)(Ar)(X)] : This four-coordinate Pd(II) species is formed after the palladium inserts into the aryl-halide bond. nih.gov Its stability and reactivity are influenced by the nature of the ligand L, the aryl group (Ar), and the halide (X).

Palladium Amido Complex [(L)Pd(II)(Ar)(NRR')] : Formed after deprotonation of the coordinated amine, this is the direct precursor to the final product. nih.gov The geometry and electronic structure of this complex are critical for the subsequent reductive elimination step.

The transition states involve complex geometries where bonds are being formed and broken. For example, the transition state for reductive elimination involves the aryl and amido ligands moving closer together within the coordination sphere of the palladium atom before the new C-N bond is fully formed. researchgate.net

Kinetic Analysis of Key Reaction Steps and Rate-Determining Processes

Kinetic studies of Buchwald-Hartwig aminations reveal that the rate-determining step (RDS) can vary depending on the specific substrates, catalyst system, and conditions. nih.gov

Oxidative Addition as RDS : For many systems, particularly with less reactive aryl chlorides or bromides, oxidative addition is the first irreversible step and is often rate-limiting. nih.govuwindsor.ca The reaction rate in such cases would be dependent on the concentration of the aryl halide and the palladium catalyst but independent of the amine concentration. nih.gov

Reductive Elimination as RDS : When using amines with strongly electron-withdrawing groups, such as fluoroalkylamines, reductive elimination can become the turnover-limiting step. nih.gov This is because the electron-withdrawing groups decrease the nucleophilicity of the amido ligand, increasing the energy barrier for C-N bond formation. nih.gov Given the presence of the electron-withdrawing -OCF₃ group on the aniline (B41778), this possibility must be considered.

Catalyst Activation/Decomposition : In some instances, the observed kinetics are complicated by processes outside the main catalytic cycle, such as the rate of catalyst activation from a precatalyst or catalyst decomposition pathways, which can lead to misleading rate dependencies. nih.gov

Factors Influencing the Rate-Determining Step (RDS) in Palladium-Catalyzed Amination
FactorInfluence on RDSTypical Observation
Aryl Halide Reactivity (I > Br > Cl)Less reactive halides (e.g., Ar-Cl) are more likely to make oxidative addition the RDS. nih.govReaction is often zero-order in amine. uwindsor.ca
Amine Basicity/NucleophilicityElectron-poor amines can slow reductive elimination, making it the RDS. nih.govReaction may show a dependence on amine concentration. nih.gov
Ligand Steric BulkBulky, electron-rich ligands accelerate both oxidative addition and reductive elimination. wikipedia.orgyoutube.comGenerally leads to higher catalyst efficiency.
Base StrengthThe base is involved in forming the active amido intermediate; its strength can influence the rate. youtube.comReaction is typically first-order or zero-order in base, depending on the mechanism.

Catalytic Cycles and Catalytic Efficiency in Transformations

The efficiency of the catalytic cycle for producing this compound is highly dependent on the choice of ligand. The development of sterically hindered and electron-rich phosphine ligands by groups like Buchwald and Hartwig has been crucial for achieving high catalytic turnover numbers (TON) and turnover frequencies (TOF). wikipedia.org

Bulky dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are particularly effective. youtube.com Their size promotes the formation of monoligated palladium species (Pd(0)L), which are considered the active catalysts. wikipedia.org This steric pressure favors all three key steps of the cycle: it accelerates oxidative addition by creating a more open coordination site, facilitates the binding of the amine, and promotes the final reductive elimination step. wikipedia.orgyoutube.com The electron-donating ability of these phosphine ligands also enriches the palladium center with electron density, which is beneficial for the oxidative addition step and can stabilize the resulting Pd(II) intermediates. researchgate.net

Catalyst deactivation can occur through various pathways, such as the formation of inactive palladium clusters or decomposition of the phosphine ligands. uwindsor.ca The choice of base, solvent, and temperature is therefore critical to maintaining high catalytic efficiency throughout the reaction.

Structure Activity Relationship Sar Methodologies in N Propan 2 Yl 2 Trifluoromethoxy Aniline Research

Systematic Structural Modifications and Rational Design Principles

The rational design of analogs of N-(propan-2-yl)-2-(trifluoromethoxy)aniline involves a systematic approach to modify its chemical structure to modulate its properties. This process is guided by established principles of medicinal chemistry and quantitative structure-activity relationship (QSAR) studies. Key modifications typically explored include:

Alteration of the N-Alkyl Substituent: The N-propan-2-yl group can be replaced with other alkyl groups of varying size, branching, and polarity (e.g., methyl, ethyl, cyclopropyl, tert-butyl). This helps to probe the steric and hydrophobic requirements of potential binding pockets.

Positional Isomerism of the Trifluoromethoxy Group: Moving the trifluoromethoxy group to the meta- (position 3) or para- (position 4) positions of the aniline (B41778) ring allows for the investigation of the electronic and steric effects of this substituent's location on molecular conformation and interactions.

Substitution on the Aromatic Ring: Introducing additional substituents on the aniline ring can further modulate the electronic landscape, lipophilicity, and potential for specific intermolecular interactions.

These modifications are often guided by computational modeling to predict the effects on properties such as molecular shape, electrostatic potential, and binding affinity to hypothetical targets.

Table 1: Exemplary Systematic Modifications of the this compound Scaffold

Modification Type Original Moiety Example Modifications Rationale for Modification
N-Alkyl Substitution N-propan-2-yl N-methyl, N-ethyl, N-cyclopropyl, N-tert-butyl To investigate the influence of steric bulk and hydrophobicity at the nitrogen atom on molecular recognition.
Positional Isomerism 2-trifluoromethoxy 3-trifluoromethoxy, 4-trifluoromethoxy To assess the impact of the trifluoromethoxy group's position on electronic distribution and steric hindrance.
Bioisosteric Replacement -OCF₃ -CF₃, -Cl, -CN, -SCF₃ To differentiate the effects of lipophilicity, electronegativity, and size on molecular interactions.

Impact of N-Propan-2-yl Substitution on Molecular Recognition and Binding (General principles, not specific biological activity)

The N-propan-2-yl (isopropyl) group is a branched, moderately bulky, and lipophilic substituent that can significantly influence a molecule's interaction with its environment, including binding partners. Its impact on molecular recognition is multifaceted:

Steric Hindrance: The branched nature of the isopropyl group provides more steric bulk compared to a linear propyl group. This can be a critical determinant in how a molecule fits into a binding site. In some cases, this steric hindrance can enhance selectivity by preventing binding to off-targets that have smaller binding pockets. Conversely, a bulky group can also sterically clash with a target, reducing binding affinity. In a study of pyrrolo[2,3-d]pyrimidine derivatives, the introduction of a bulky isopropyl substituent on a sulfonamide nitrogen drastically reduced potency by over 90-fold, highlighting the negative impact of increased steric hindrance at that position. google.com

Modulation of Basicity: While the primary effect is steric and hydrophobic, N-alkylation can also subtly influence the basicity of the aniline nitrogen.

Table 2: Steric and Hydrophobicity Parameters of Common N-Alkyl Substituents

N-Alkyl Substituent Taft's Steric Parameter (Es) Hydrophobicity Parameter (π)
Methyl 0.00 0.56
Ethyl -0.07 1.02
n-Propyl -0.36 1.55
iso-Propyl -0.47 1.35
n-Butyl -0.39 2.05
tert-Butyl -1.54 1.98

Note: Higher negative Es values indicate greater steric bulk. Higher positive π values indicate greater hydrophobicity.

Influence of the Trifluoromethoxy Group on Molecular Interactions (General principles, not specific biological activity)

The trifluoromethoxy (-OCF₃) group is a unique and increasingly important substituent in medicinal chemistry due to its distinct electronic and physicochemical properties. Its influence on molecular interactions is profound:

Strong Electron-Withdrawing Effect: The high electronegativity of the fluorine atoms makes the -OCF₃ group a strong electron-withdrawing substituent. When placed at the ortho position of the aniline ring, it significantly reduces the electron density of the aromatic ring and the basicity of the aniline nitrogen. This can alter the molecule's ability to participate in hydrogen bonding and electrostatic interactions.

High Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents commonly used in drug design (Hansch π value of approximately +1.04). This high lipophilicity can enhance binding to hydrophobic targets and improve membrane permeability.

Metabolic Stability: The C-F bonds in the trifluoromethoxy group are exceptionally strong, making this group highly resistant to metabolic degradation, particularly oxidative demethylation that can occur with methoxy (B1213986) groups.

Conformational Influence: The trifluoromethoxy group is larger than a methoxy group and can influence the preferred conformation of the molecule through steric interactions with adjacent substituents, including the N-propan-2-yl group.

Hydrogen Bond Acceptor Potential: The oxygen atom in the trifluoromethoxy group has the potential to act as a weak hydrogen bond acceptor, although this is modulated by the electron-withdrawing nature of the CF₃ group.

Comparative SAR Studies of Analogues Bearing Related Fluorinated Moieties

To better understand the specific contribution of the trifluoromethoxy group, SAR studies often involve comparing its effects to those of other fluorinated and non-fluorinated substituents.

A key comparison is with the trifluoromethyl (-CF₃) group . Both -OCF₃ and -CF₃ are strongly electron-withdrawing and increase lipophilicity. However, there are important differences:

Lipophilicity: The -OCF₃ group is generally more lipophilic than the -CF₃ group (Hansch π values of approximately +1.04 and +0.88, respectively).

Electronic Effects: Both are electron-withdrawing, but the nature of their interaction with the aromatic ring differs. The -OCF₃ group has a lone pair of electrons on the oxygen that can participate in resonance, although this effect is diminished by the strong induction of the fluorine atoms.

Steric Profile: The -OCF₃ group has a different shape and size compared to the -CF₃ group, which can lead to different steric interactions within a binding site.

Metabolic Stability: Both groups are generally metabolically stable.

Another important comparison is with the methoxy (-OCH₃) group . Replacing a methoxy group with a trifluoromethoxy group can lead to significant changes:

Electronic Reversal: The -OCH₃ group is an electron-donating group through resonance, while the -OCF₃ group is strongly electron-withdrawing. This can completely alter the electronic properties of the aniline ring.

Increased Lipophilicity: The -OCF₃ group is significantly more lipophilic than the -OCH₃ group.

Enhanced Metabolic Stability: The -OCF₃ group is much more resistant to oxidative metabolism than the -OCH₃ group.

Table 3: Comparison of Physicochemical Properties of Selected Fluorinated and Non-Fluorinated Substituents

Substituent Hansch π Value Hammett Sigma (σp) Molar Refractivity (MR)
-H 0.00 0.00 1.03
-CH₃ 0.56 -0.17 5.65
-OCH₃ -0.02 -0.27 7.87
-Cl 0.71 0.23 6.03
-CF₃ 0.88 0.54 5.02
-OCF₃ 1.04 0.35 7.76

Note: Data is for para-substitution to illustrate general trends.

These comparative studies are essential for a rational approach to molecular design, allowing researchers to fine-tune the properties of this compound analogs to achieve desired molecular interactions and characteristics.

Applications in Chemical Synthesis and Materials Science Academic Research Focus

N-(Propan-2-yl)-2-(trifluoromethoxy)aniline as a Versatile Synthetic Intermediate

The true value of this compound in a research context lies in its function as a versatile building block. Its substituted aniline (B41778) structure is a key starting point for the synthesis of more elaborate molecules, leveraging the distinct properties imparted by its functional groups.

Building Block for the Construction of Complex Organic Molecules

In organic synthesis, the development of complex molecular architectures often relies on the use of well-defined, functionalized starting materials. This compound serves as such a scaffold. The presence of the secondary amine, the aromatic ring, and the trifluoromethoxy group provides multiple reactive sites for further chemical transformations.

Protocols for the synthesis of ortho-OCF3 aniline derivatives are of significant interest because these compounds are useful building blocks for creating new pharmaceuticals and agrochemicals. nih.govresearchgate.net The trifluoromethoxy group can influence the reactivity and biological activity of the final molecule, while the N-isopropyl group can provide steric hindrance that directs reactions to other parts of the molecule or modulates the compound's physical properties. Its structural framework is particularly suited for the synthesis of heterocyclic compounds, which are core components of many biologically active molecules. kit.edunih.gov For instance, the aniline nitrogen can participate in cyclization reactions to form nitrogen-containing heterocycles, a common motif in drug discovery.

Table 1: Potential Synthetic Transformations

Reaction Type Reagent/Catalyst Potential Product Class
N-Acylation Acyl chloride, Acid anhydride Amides
Buchwald-Hartwig Amination Aryl halide, Palladium catalyst Triarylamines
Pictet-Spengler Reaction Aldehyde or Ketone Tetrahydroisoquinolines
Electrophilic Aromatic Substitution Nitrating or Halogenating agent Substituted Anilines

Precursor in the Development of Agrochemical Intermediates

Exploration in Advanced Materials Research and Polymer Chemistry

The unique electronic and physical properties of this compound make it an interesting candidate for research in materials science, particularly in the synthesis of novel polymers and functional materials.

Potential in Polymer and Oligomer Synthesis

Substituted anilines are well-known monomers for the synthesis of polyanilines, a class of conducting polymers. rsc.orgnih.gov The polymerization of N-substituted aniline derivatives can lead to soluble polymers with tailored properties. rsc.org The incorporation of the trifluoromethoxy group into a polymer backbone can bestow several desirable characteristics:

Enhanced Thermal Stability: The strong carbon-fluorine bonds in the -OCF3 group can increase the polymer's resistance to thermal degradation.

Improved Solubility: The fluorine content can enhance solubility in organic solvents, which is advantageous for polymer processing and film formation. nih.gov

Modified Electronic Properties: The electron-withdrawing nature of the -OCF3 group can alter the electronic bandgap of the resulting polymer.

Research on poly(aryl ether ketones) has shown that incorporating trifluoromethoxy groups can lead to polymers with good thermal and mechanical properties, as well as low dielectric constants, which is beneficial for applications in high-frequency communications. nih.gov

Exploration in Optoelectronic Material Precursors

The development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), requires molecules with specific energy levels (HOMO/LUMO) and charge-transport properties. The electronic nature of this compound makes it a candidate for inclusion in such materials.

The trifluoromethoxy group, being strongly electron-withdrawing, can lower the energy levels of the molecular orbitals in a conjugated system. This property can be exploited to design materials with specific electronic characteristics. While research may not have been published on this specific molecule, the synthesis of quinoxalines and other heterocycles—structures known for their use in optoelectronics—often involves aniline derivatives as starting materials. kit.edu

Applications in Coordination Chemistry and Ligand Design

The nitrogen atom of the aniline moiety in this compound can act as a donor to coordinate with metal ions, making it a potential ligand in coordination chemistry. The structure allows for the synthesis of monodentate or potentially bidentate ligands if the oxygen atoms of the trifluoromethoxy group can also participate in coordination.

A similar compound, N-(Prop-2-en-1-yl)-2-(propan-2-yl)aniline, has been described as an amido ligand used as a catalyst in polymer synthesis. biosynth.com This suggests that this compound could similarly form metal complexes that may exhibit catalytic activity. The bulky N-isopropyl group can create a specific steric environment around a metal center, influencing the selectivity of catalytic reactions. Furthermore, fluorinated ligands are known to create robust supporting frameworks for catalysts. researchgate.net

Table 2: Summary of Potential Applications and Key Structural Features

Application Area Key Structural Feature(s) Potential Benefit(s)
Complex Molecule Synthesis Amine, Aromatic Ring, -OCF3 Multiple reaction sites, introduction of fluorine-specific properties.
Agrochemicals -OCF3 group, N-isopropyl group Enhanced biological activity and metabolic stability.
Polymer Chemistry Polymerizable aniline, -OCF3 Increased thermal stability, solubility, and low dielectric constant.
Optoelectronics Electron-withdrawing -OCF3 Tuning of electronic properties (HOMO/LUMO levels).
Coordination Chemistry Nitrogen donor atom, Steric bulk Formation of stable metal complexes, potential for catalysis.

This compound is a specialized chemical compound with significant potential as an intermediate and building block in academic research. Its unique substitution pattern offers a valuable tool for chemists to introduce specific electronic and steric properties into complex organic molecules, advanced polymers, and coordination complexes. While extensive published research on this exact molecule is limited, its structural components are well-represented in high-performance materials and biologically active compounds, indicating a promising future for its application in diverse areas of chemical science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(Propan-2-yl)-2-(trifluoromethoxy)aniline, and how can reaction conditions be optimized?

  • Method : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. For NAS, 2-(trifluoromethoxy)aniline (CAS 1535-75-7) can react with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Catalytic systems like Pd(OAc)₂/Xantphos may enhance yield for challenging substrates .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. Yield improvements (e.g., 60–75%) are achievable by adjusting stoichiometry or using microwave-assisted synthesis .

Q. How can the purity and structural integrity of this compound be verified?

  • Method :

  • NMR : Compare 1^1H and 13^{13}C NMR shifts to reference data. For example, the isopropyl group typically shows a septet at δ ~3.8 ppm (1^1H) and δ ~22–25 ppm (13^{13}C), while the trifluoromethoxy group appears as a singlet at δ ~58–60 ppm (19^{19}F NMR) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 234.00205) via HRMS .
  • Elemental Analysis : Ensure C, H, N, and F content aligns with theoretical values (e.g., C: 51.29%, F: 24.34%) .

Q. What solvents and storage conditions are optimal for this compound?

  • Method : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation. Use anhydrous DMSO or THF for solubility studies. Avoid protic solvents (e.g., MeOH) to minimize decomposition .

Advanced Research Questions

Q. How does the trifluoromethoxy group affect the electronic properties and reactivity of the aniline ring?

  • Method :

  • Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and HOMO/LUMO orbitals. The –OCF₃ group is strongly electron-withdrawing, reducing ring electron density and directing electrophilic substitution to the para position .
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs in electrophilic bromination or nitration. Monitor regioselectivity via LC-MS .

Q. What strategies can resolve contradictions in biological activity data for derivatives of this compound?

  • Method :

  • Dose-Response Studies : Test cytotoxicity (e.g., MTT assay) and target binding (e.g., SPR) across a concentration range (1 nM–100 µM).
  • Metabolic Stability : Use liver microsomes (human/rat) to assess phase I/II metabolism. LC-QTOF-MS can identify metabolites, explaining discrepancies between in vitro and in vivo results .

Q. How can regioselectivity be controlled in functionalizing this compound?

  • Method :

  • Directing Groups : Introduce temporary protecting groups (e.g., BOC) on the amine to steer cross-coupling reactions (e.g., Suzuki-Miyaura) to specific positions.
  • Metal Catalysis : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) for C–H activation at sterically accessible sites. Example: Selective ortho-arylation with aryl iodides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.